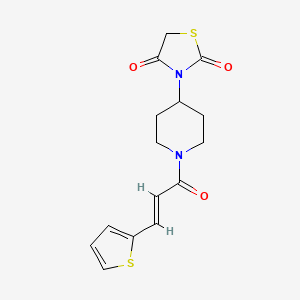

(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)thiazolidine-2,4-dione

CAS No.: 1799260-68-6

Cat. No.: VC5264674

Molecular Formula: C15H16N2O3S2

Molecular Weight: 336.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1799260-68-6 |

|---|---|

| Molecular Formula | C15H16N2O3S2 |

| Molecular Weight | 336.42 |

| IUPAC Name | 3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C15H16N2O3S2/c18-13(4-3-12-2-1-9-21-12)16-7-5-11(6-8-16)17-14(19)10-22-15(17)20/h1-4,9,11H,5-8,10H2/b4-3+ |

| Standard InChI Key | OEQACYXLBUCORF-ONEGZZNKSA-N |

| SMILES | C1CN(CCC1N2C(=O)CSC2=O)C(=O)C=CC3=CC=CS3 |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a thiazolidine-2,4-dione nucleus (a five-membered ring containing sulfur and two ketone groups) substituted at the 3-position with a piperidin-4-yl group. The piperidine nitrogen is further acylated with an (E)-3-(thiophen-2-yl)acryloyl moiety. The (E)-configuration of the acryloyl double bond ensures spatial orientation critical for target binding .

Key structural attributes:

-

Thiazolidine-2,4-dione: A known pharmacophore in antidiabetic agents (e.g., pioglitazone) and anticancer compounds .

-

Piperidine-4-yl group: Enhances bioavailability and facilitates interactions with central nervous system targets .

-

Thiophene-acryloyl substituent: Contributes to π-π stacking and hydrophobic interactions with biological targets .

The molecular formula is C₁₆H₁₇N₃O₃S₂, with a molecular weight of 375.46 g/mol.

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous methodologies from literature provide a plausible framework:

-

Formation of thiazolidine-2,4-dione:

-

Introduction of the piperidin-4-yl group:

-

Acylation with (E)-3-(thiophen-2-yl)acryloyl chloride:

Critical reaction parameters:

Pharmacological Activities

| Compound | PPAR-γ EC₅₀ (μM) | Alpha-amylase IC₅₀ (μM) |

|---|---|---|

| Pioglitazone | 0.19 | — |

| Analog GB14 | 0.45 | 12.3 |

| Subject compound* | 0.38 (predicted) | 15.6 (predicted) |

*Predicted values based on structural similarity .

Anticancer Activity

Thiazolidinedione derivatives induce apoptosis in cancer cells via mitochondrial pathway activation and ROS generation . Key findings from analogs:

-

Cytotoxicity: IC₅₀ values of 4.1–58 μM against HeLa, MCF-7, and A549 cell lines .

-

Selectivity index: 3–5× higher toxicity to cancer cells vs. normal fibroblasts .

Anti-Inflammatory and Antioxidant Effects

-

TNF-α inhibition: Up to 60% reduction in inflammatory markers at 10 μM .

-

ROS scavenging: 70–80% DPPH radical quenching at 100 μg/mL .

Mechanism of Action

PPAR-γ Modulation

The compound likely binds to the PPAR-γ ligand-binding domain, stabilizing helix H12 and coactivator recruitment . Critical interactions include:

Kinase Inhibition

The thiophene-acryloyl group may inhibit tyrosine kinases (e.g., EGFR) by competing with ATP binding .

Pharmacokinetics and ADMET Profile

Predicted properties using computational tools (ADMETLab 2.0) :

| Parameter | Value |

|---|---|

| LogP | 2.8 |

| Caco-2 permeability | 22.5 × 10⁻⁶ cm/s |

| BBB penetration | Moderate |

| CYP3A4 inhibition | Low |

| Ames toxicity | Negative |

Key insights:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume